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ELEVATE Trial Design & Patient Population

The ELEVATE trial (NCT05563220) is a phase 1b/2, open-label, umbrella study investigating elacestrant

combined with CDK4/6 inhibitors and pathway-targeted agents in patients with ER+/HER2- locally

advanced or metastatic breast cancer [1]. The study includes patients who have received 1-2 prior lines of

endocrine therapy, including a CDK4/6 inhibitor [2] [3].

Phase 1b Primary Objective: Determine recommended Phase 2 doses (RP2Ds) for elacestrant
combinations [3]

Phase 2 Primary Endpoint: Progression-free survival (PFS) for each combination [4]
Key Eligibility: Adults with measurable disease, ECOG 0-1, adequate organ function [3]

Clinical Efficacy Data

The ELEVATE trial demonstrates promising preliminary efficacy for elacestrant combinations in patients

with pretreated ER+/HER2- metastatic breast cancer.

Table: Efficacy Outcomes from ELEVATE Trial (Phase 1b)
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Combination Therapy
Median PFS
(months)

Overall Response
Rate (%)

Clinical Benefit
Rate (%)

Elacestrant + Ribociclib (RP2D: 345

mg + 400 mg) [2]

7.8 [2] 10 [3] 81 [3]

Elacestrant + Everolimus (RP2D: 345

mg + 7.5 mg) [2]

8.3 [2] 25 [3] 69 [3]

Elacestrant + Abemaciclib [4] 8.7 [4] 26 [4] 70 [4]

Subgroup analyses from the EMERALD phase 3 trial show particularly impressive outcomes in patients

with ESR1 mutations who received prior CDK4/6 inhibitor therapy for ≥12 months, with median PFS of

8.6 months for elacestrant versus 1.9 months for standard endocrine therapy (HR: 0.41) [5]. This benefit

was consistent across subgroups including those with bone metastases, liver/lung metastases, and varying

numbers of metastatic sites [5].

Mechanism of Action & Resistance Pathways

Elacestrant is an oral selective estrogen receptor degrader (SERD) that functions as a mixed ER

agonist/antagonist [6]. At high doses, it acts as a direct ER antagonist and promotes ER degradation through

the proteasomal pathway [6] [7].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 8 Tech Support

https://reachmd.com/programs/project-oncology/exploring-elacestrant-combinations-for-erher2-mbc-early-data-from-elevate/35864/
https://reachmd.com/programs/project-oncology/exploring-elacestrant-combinations-for-erher2-mbc-early-data-from-elevate/35864/
https://www.onclive.com/view/elacestrant-displays-potential-as-combination-backbone-in-er-breast-cancer-after-cdk4-6-inhibition
https://www.onclive.com/view/elacestrant-displays-potential-as-combination-backbone-in-er-breast-cancer-after-cdk4-6-inhibition
https://reachmd.com/programs/project-oncology/exploring-elacestrant-combinations-for-erher2-mbc-early-data-from-elevate/35864/
https://reachmd.com/programs/project-oncology/exploring-elacestrant-combinations-for-erher2-mbc-early-data-from-elevate/35864/
https://www.onclive.com/view/elacestrant-displays-potential-as-combination-backbone-in-er-breast-cancer-after-cdk4-6-inhibition
https://www.onclive.com/view/elacestrant-displays-potential-as-combination-backbone-in-er-breast-cancer-after-cdk4-6-inhibition
https://www.onclive.com/view/elacestrant-shows-tolerability-in-combination-with-cdk4-6-pi3k-inhibitors-in-advanced-er-breast-cancer
https://www.onclive.com/view/elacestrant-shows-tolerability-in-combination-with-cdk4-6-pi3k-inhibitors-in-advanced-er-breast-cancer
https://www.onclive.com/view/elacestrant-shows-tolerability-in-combination-with-cdk4-6-pi3k-inhibitors-in-advanced-er-breast-cancer
https://www.onclive.com/view/elacestrant-shows-tolerability-in-combination-with-cdk4-6-pi3k-inhibitors-in-advanced-er-breast-cancer
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39087959/
https://pubmed.ncbi.nlm.nih.gov/39087959/
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10713198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10713198/
https://go.drugbank.com/drugs/DB06374
https://www.smolecule.com/products/s007327?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Resistance

CDK4/6 Inhibitors Elacestrant

Cell Cycle Arrest ER Degradation

ESR1 Mutations Alternative Pathways
(PI3K/AKT/mTOR) Rb Loss/Inactivation Cyclin E-CDK2

Activation

Click to download full resolution via product page

Combination therapies address multiple resistance mechanisms simultaneously [2]:

Elacestrant + CDK4/6 inhibitors: Target ESR1 mutations while restoring cell cycle control
Elacestrant + everolimus: Concurrently blocks ER signaling and mTOR pathway

Elacestrant + capivasertib/alpelisib: Dual targeting of ER and PI3K/AKT pathways

Experimental Protocols

Protocol 1: In Vitro Combination Sensitivity Testing

Purpose: Evaluate synergistic effects of elacestrant with targeted agents in ER+ breast cancer cell lines [8]

Materials:

ER+ breast cancer cell lines (MCF-7, T47D, CAMA-1)
Elacestrant (prepared in DMSO)

CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib)
PI3K/AKT/mTOR pathway inhibitors (alpelisib, capivasertib, everolimus)
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Methodology:

Culture cells in appropriate media with 10% FBS
Plate cells in 96-well plates at 3,000 cells/well

Treat with serial dilutions of single agents and combinations using matrix design
Incubate for 120 hours

Assess viability using CellTiter-Glo luminescent assay
Analyze data using SynergyFinder software to calculate synergy scores

Dosing Strategy:

Elacestrant: 0.1 nM - 10 μM (8 concentrations)
Combination agents: 0.1 nM - 10 μM (8 concentrations)

Include DMSO controls (≤0.1%)

Protocol 2: In Vivo Efficacy Studies

Purpose: Evaluate antitumor activity of elacestrant combinations in patient-derived xenograft (PDX)

models [8]

Materials:

ESR1-mutated ER+ HER2- breast cancer PDX models
Athymic nude mice (female, 6-8 weeks old)

Formulated drug solutions for oral administration

Methodology:

Implant tumor fragments (~30 mm³) subcutaneously into mouse flanks

Randomize mice into treatment groups when tumors reach 150-200 mm³ (n=8/group)
Administer treatments daily for 21-28 days:

Vehicle control
Elacestrant monotherapy (345 mg/kg, equivalent to human RP2D)

Combination agent monotherapy
Elacestrant + combination agent

Monitor tumor volume twice weekly by caliper measurements
Assess body weight as toxicity indicator

Collect tumors for biomarker analysis at study endpoint

Endpoint Analysis:
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Tumor growth inhibition (TGI%) = (1 - [ΔTreated/ΔControl]) × 100

Immunohistochemistry for ER, Ki67, cleaved caspase-3
RNA sequencing for pathway analysis

Safety and Tolerability Profiles

Combination therapies demonstrated manageable safety profiles consistent with known toxicities of

individual agents.

Table: Safety Profiles of Elacestrant Combinations (Phase 1b)

Combination Therapy Most Common Any-Grade TEAEs Grade 3/4 TEAEs

Elacestrant +
Ribociclib (n=8 at

RP2D) [3]

Neutropenia (38%), nausea (25%), fatigue
(25%), URTI (25%) [3]

Neutropenia (25%),
decreased WBC (13%) [3]

Elacestrant +
Everolimus (n=7 at
RP2D) [3]

Fatigue (57%), diarrhea (43%), nausea

(43%), vomiting (43%), dysgeusia (43%),
decreased appetite (43%) [3]

Stomatitis (14%),

neutropenia (14%) [3]

Elacestrant +
Abemaciclib (n=30 at

RP2D) [4]

Diarrhea (80%), nausea (63%), fatigue
(43%), vomiting (43%) [4]

Diarrhea (7%), nausea
(7%), fatigue (7%), anemia

(7%) [4]

The most common elacestrant-related adverse events across studies included nausea (35%),

musculoskeletal pain (41%), increased cholesterol (30%), and increased triglycerides (27%) [1]. These

were primarily grade 1-2 and manageable with supportive care [2].

Pharmacokinetic Considerations

Elacestrant demonstrates predictable pharmacokinetic properties that support combination therapy [6] [7]:

Bioavailability: ~11% (increases with food)
Tmax: 1-4 hours

Half-life: 30-50 hours (supports once-daily dosing)
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Metabolism: Primarily hepatic via CYP3A4

Excretion: Feces (82%, 34% unchanged), urine (7.5%, <1% unchanged)

Food Effect: Administration with a high-fat meal increases Cmax by 42% and AUC by 22% [6]. All clinical

trials administer elacestrant with food to improve bioavailability and reduce gastrointestinal toxicity [6].

Application Notes for Drug Development

Patient Selection Strategies:

Prioritize patients with ESR1 mutations for elacestrant-based combinations
Consider duration of prior CDK4/6 inhibitor therapy as predictive factor

Evaluate PIK3CA/AKT1/PTEN alterations for pathway-specific combinations

Combination Rationale:

Sequential CDK4/6 inhibition: Elacestrant + different CDK4/6 inhibitor after progression on
first CDK4/6 inhibitor [2]

Vertical pathway inhibition: Dual targeting of ER and downstream signaling pathways [2]
All-oral regimens: Maintain quality of life while overcoming resistance [3]

Biomarker Development:

Implement ctDNA monitoring for ESR1 mutations and emerging resistance mechanisms
Assess RB1 loss as potential resistance marker to CDK4/6 inhibitor combinations [8]

Evaluate cyclin E-CDK2 axis activation as compensatory mechanism [8]

Conclusion and Future Directions

Elacestrant demonstrates significant potential as an endocrine therapy backbone for combination regimens

in ER+/HER2- advanced breast cancer. The ELEVATE trial provides compelling evidence that elacestrant

can be safely and effectively combined with multiple targeted agents to address heterogeneous resistance

mechanisms.

Ongoing clinical trials continue to explore elacestrant's potential:

ELEGANT: Phase 3 trial in high-risk early breast cancer (NCT not provided)

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10713198/
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10713198/
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://reachmd.com/programs/project-oncology/exploring-elacestrant-combinations-for-erher2-mbc-early-data-from-elevate/35864/
https://reachmd.com/programs/project-oncology/exploring-elacestrant-combinations-for-erher2-mbc-early-data-from-elevate/35864/
https://www.onclive.com/view/elacestrant-displays-potential-as-combination-backbone-in-er-breast-cancer-after-cdk4-6-inhibition
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582464/
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://www.smolecule.com/products/s007327?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


ADELA: Phase 3 trial of elacestrant + everolimus vs elacestrant + placebo in ESR1-mutated

advanced breast cancer (NCT06382948) [1]
ELCIN: Phase 2 trial in CDK4/6 inhibitor-naïve patients (NCT05596409) [1]

These studies will further define elacestrant's role across the breast cancer treatment spectrum and

potentially establish new standards of care for patients with endocrine-resistant disease.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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